1,1,1-Trichloroacetone chemical properties and structure
1,1,1-Trichloroacetone chemical properties and structure
An In-Depth Technical Guide to 1,1,1-Trichloroacetone: Chemical Properties, Structure, and Synthetic Applications
Authored by: A Senior Application Scientist
Abstract
1,1,1-Trichloroacetone (CAS No. 918-00-3), a chlorinated analog of acetone, is a versatile and reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and established synthetic protocols. Furthermore, it details critical safety and handling procedures essential for its use in a laboratory and industrial setting. The document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.
Introduction and Chemical Identity
1,1,1-Trichloroacetone, systematically named 1,1,1-trichloropropan-2-one, is a colorless to light yellow liquid with a characteristic pungent odor.[1][2][3] Its molecular structure consists of an acetone backbone where one methyl group is fully substituted with three chlorine atoms, forming a trichloromethyl group (-CCl₃).[1] This substitution profoundly influences the molecule's electronic properties and reactivity compared to its parent compound, acetone. It is slightly soluble in water but readily dissolves in organic solvents like ethanol and diethyl ether.[2][3]
Key Identifiers:
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IUPAC Name: 1,1,1-Trichloropropan-2-one[3]
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Synonyms: 1,1,1-Trichloro-2-propanone, Trichloromethyl methyl ketone, α,α,α-Trichloroacetone[1][4]
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CAS Number: 918-00-3[3]
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Molecular Formula: C₃H₃Cl₃O[3]
Molecular Structure and Spectroscopic Profile
The core structure of 1,1,1-trichloroacetone features a central carbonyl group bonded to a methyl group and a trichloromethyl group. The strong electron-withdrawing nature of the three chlorine atoms creates a significant inductive effect, which polarizes the C-C bond and increases the electrophilicity of the carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack.[6]
Caption: Molecular structure of 1,1,1-Trichloroacetone.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,1,1-trichloroacetone. Key spectral data are available from various databases.
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¹H NMR: The proton NMR spectrum shows a singlet corresponding to the three protons of the methyl group (CH₃).[7]
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¹³C NMR: The carbon NMR spectrum would be expected to show three distinct signals: one for the methyl carbon, one for the carbonyl carbon, and one for the trichloromethyl carbon.
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Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[4][8]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ketone group.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,1,1-trichloroacetone is presented below for easy reference.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2][3][6] |
| Molecular Formula | C₃H₃Cl₃O | [3] |
| Molar Mass | 161.41 g/mol | [3] |
| Density | 1.475 g/cm³ | [3] |
| Boiling Point | 134 °C (273 °F; 407 K) | [3][9] |
| Flash Point | 64 °C | [6] |
| Solubility in water | Slightly soluble | [1][3] |
| Solubility in organic solvents | Soluble in ethanol and diethyl ether | [2][3] |
| Refractive Index | 1.4580 to 1.4630 | [6] |
Chemical Reactivity and Applications
The primary driver of 1,1,1-trichloroacetone's reactivity is the highly electrophilic carbonyl carbon, a direct consequence of the inductive effect of the trichloromethyl group.[6] This makes it a valuable reagent in various organic transformations.
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Nucleophilic Attack: It readily undergoes reactions with a wide range of nucleophiles at the carbonyl carbon.
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Haloform Reaction Precursor: 1,1,1-Trichloroacetone is a known precursor in the haloform reaction and can be hydrolyzed to form chloroform, especially in basic solutions.[10]
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Intermediate in Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] For instance, the related compound 1,1,3-trichloroacetone is used in the synthesis of folic acid.[11][12]
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Solvent: Due to its properties, it can also be used as a solvent for various materials, including cellulose esters and resins.[1]
Synthesis Protocol: Chlorination of Chloroacetone
One of the most common methods for synthesizing 1,1,1-trichloroacetone is through the chlorination of monochloroacetone.[3][6] It's important to note that this process can also yield the 1,1,3-trichloroacetone isomer as a byproduct, necessitating purification.[6][13]
Experimental Workflow
Caption: Workflow for the synthesis of 1,1,1-Trichloroacetone.
Step-by-Step Methodology
This protocol is based on a documented industrial synthesis method.[14]
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Reactor Setup: Equip a 5-liter reaction vessel with a mechanical agitator and an external tail gas absorption system for safety.
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Charging Reagents: Sequentially add 231 grams of monochloroacetone, 275 grams of potassium hydroxide, and 950 grams of water to the vessel.
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Temperature Control: Cool the mixture and maintain a constant temperature between 15-20°C. This is critical to control the reaction rate and minimize side product formation.
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Chlorination: Introduce chlorine gas into the stirred reaction mixture. The process typically takes around 6.6 hours.[14]
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Reaction Monitoring: Continue the chlorination until the solution becomes clear, indicating the consumption of the starting material.
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Phase Separation: Stop the stirring and allow the mixture to stand for approximately 1 hour. Two distinct liquid phases will form.
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Isolation: Carefully separate the lower, yellow-green organic phase, which contains the crude product.
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Drying: Dry the organic liquid over 200 grams of anhydrous sodium sulfate to remove residual water.
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Purification (Optional): If higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.
Safety, Handling, and Storage
1,1,1-Trichloroacetone is a hazardous chemical that requires careful handling to prevent exposure.[1] It is classified as an irritant and a combustible liquid.[3][15]
Hazard Identification
Personal Protective Equipment (PPE) and Handling
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[16]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[16]
-
Skin Protection: Use chemically resistant gloves and wear impervious protective clothing.[16]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[16]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[16]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[17]
Storage
Store in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[15]
Environmental Fate
1,1,1-Trichloroacetone is expected to have very high mobility in soil.[1] It can volatilize from water surfaces, although the process is slow, with an estimated half-life of 21 days from a model river.[1] In the atmosphere, it is degraded by reaction with hydroxyl radicals, with a long estimated half-life of about 1,000 days.[1] The compound may also be susceptible to direct photolysis by sunlight.[5]
Conclusion
1,1,1-Trichloroacetone is a chemical of significant industrial and research interest due to its unique reactivity profile. Its utility as a synthetic intermediate is well-established. However, its hazardous nature necessitates strict adherence to safety protocols during its synthesis, handling, and disposal. This guide provides the foundational technical knowledge required for professionals to utilize this compound effectively and safely in their work.
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Title: Trichloroacetone (1,1,1 -Trichloropropanone) in Two Drinking Waters: A Known Precursor in Haloform Reaction Source: ACS Publications URL: [Link]
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Title: Exploring the Applications of 1,1,3-Trichloroacetone in Chemical Industries Source: Medium URL: [Link]
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